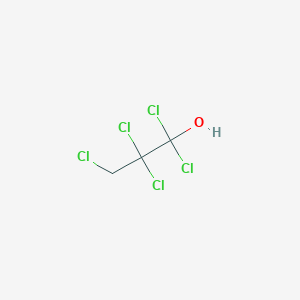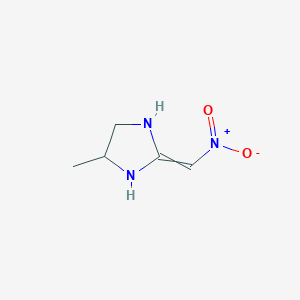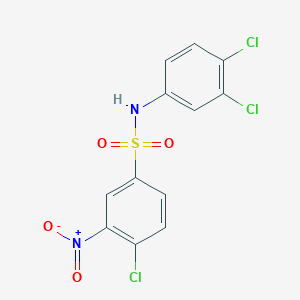
Phosphine oxide, bis(1-methylpropyl)pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, bis(1-methylpropyl)pentyl- is an organophosphorus compound with the molecular formula C13H29OP. It is a type of tertiary phosphine oxide, characterized by the presence of a phosphorus atom bonded to three alkyl groups and an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)pentyl- can be synthesized through the oxidation of the corresponding tertiary phosphine. The general synthetic route involves the reaction of the tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out under mild conditions, often at room temperature, to avoid over-oxidation and ensure high yields .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, bis(1-methylpropyl)pentyl- often involves the use of air-free techniques to prevent unwanted oxidation. The process may include the use of specialized equipment to control the reaction environment and ensure the purity of the final product .
化学反応の分析
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)pentyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphinic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Phosphinic Acids: Formed through further oxidation.
Phosphines: Formed through reduction.
Substituted Phosphine Oxides: Formed through nucleophilic substitution.
科学的研究の応用
Phosphine oxide, bis(1-methylpropyl)pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of phosphine oxide, bis(1-methylpropyl)pentyl- involves its ability to act as a ligand, coordinating with metal ions and participating in various catalytic processes. The compound’s phosphorus-oxygen bond is highly polar, allowing it to interact with a wide range of molecular targets and pathways .
類似化合物との比較
Phosphine oxide, bis(1-methylpropyl)pentyl- can be compared with other similar compounds such as:
Triphenylphosphine oxide: Another tertiary phosphine oxide with different alkyl groups.
Diphenylphosphine oxide: A secondary phosphine oxide with two phenyl groups.
Triethylphosphine oxide: A tertiary phosphine oxide with ethyl groups
Uniqueness
Phosphine oxide, bis(1-methylpropyl)pentyl- is unique due to its specific alkyl group arrangement, which imparts distinct chemical properties and reactivity compared to other phosphine oxides .
List of Similar Compounds
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Triethylphosphine oxide
特性
CAS番号 |
52911-13-4 |
|---|---|
分子式 |
C13H29OP |
分子量 |
232.34 g/mol |
IUPAC名 |
1-di(butan-2-yl)phosphorylpentane |
InChI |
InChI=1S/C13H29OP/c1-6-9-10-11-15(14,12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |
InChIキー |
MOISWZCRUUWWBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCP(=O)(C(C)CC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















